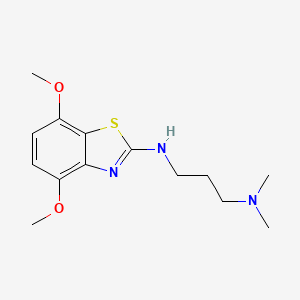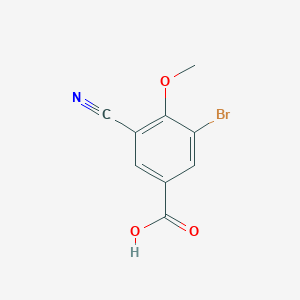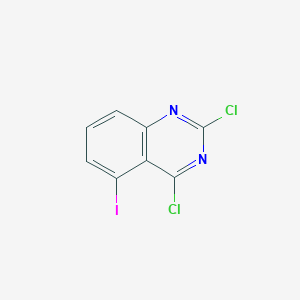
6-羧基吲哚乙酯
描述
Ethyl indoline-6-carboxylate is a chemical compound with the CAS Number: 350683-40-8 . It has a molecular weight of 191.23 . It is a light yellow to yellow powder or crystals .
Synthesis Analysis
Ethyl indoline-6-carboxylate can be synthesized from ethyl pyrrole-2-carboxylate . The ethyl pyrrole-2-carboxylate is allowed to react with succinic anhydride or 3-methoxycarbonylpropionyl chloride to give a C4-succinyl derivative, which is then converted into ethyl 7-oxo-4, 5, 6, 7-tetrahydroindole-2-carboxylate as a key intermediate for indole synthesis .Molecular Structure Analysis
The IUPAC name for Ethyl indoline-6-carboxylate is ethyl 6-indolinecarboxylate . The InChI code for this compound is 1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3 .Chemical Reactions Analysis
Indoles, including Ethyl indoline-6-carboxylate, are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical and Chemical Properties Analysis
Ethyl indoline-6-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
癌症治疗
吲哚衍生物,包括6-羧基吲哚乙酯,由于其生物活性,已被探索用于治疗癌细胞。 它们被认为是细胞生物学中的重要分子,并已显示出针对各种癌症的希望 .
抗菌活性
这些化合物还表现出抗菌活性,使其在开发针对多种微生物感染的治疗方法中具有价值 .
抗HIV特性
一些吲哚衍生物已被研究其抗HIV活性,并进行了分子对接研究以评估其对HIV-1的有效性 .
抗炎和抗氧化
吲哚衍生物以其抗炎和抗氧化活性而闻名,这在治疗炎症性疾病和抵抗氧化应激方面可能是有益的 .
抗糖尿病和抗疟疾
它们的潜力扩展到抗糖尿病和抗疟疾应用,为开发针对这些疾病的新疗法提供了基础 .
合成应用
吲哚的独特反应性使其成为有机合成中的通用构建块,特别是在用于构建复杂杂环结构的环加成反应中 .
模拟肽结构
吲哚具有模拟肽结构的独特特性,使其能够可逆地结合酶并表现出显着的生理效应 .
药理学和工业用途
作用机制
Target of Action
Indole derivatives are known to interact with a variety of targets in the body. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they are involved in the synthesis of tryptophan and other important compounds .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
安全和危害
Ethyl indoline-6-carboxylate is classified under the GHS07 hazard pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
未来方向
Indoles, including Ethyl indoline-6-carboxylate, have attracted increasing attention in recent years due to their significant biological activities . The investigation of novel methods of synthesis and the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds are areas of active research . These efforts aim to achieve promising new heterocycles with chemical and biomedical relevance .
生化分析
Biochemical Properties
Ethyl indoline-6-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including esterases, which are responsible for the hydrolysis of ester bonds. The interaction between ethyl indoline-6-carboxylate and esterases is stereospecific, meaning that the enzyme selectively hydrolyzes one enantiomer over the other . This specificity is crucial for the compound’s biochemical activity and potential therapeutic applications.
Cellular Effects
Ethyl indoline-6-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including ethyl indoline-6-carboxylate, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of ethyl indoline-6-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific receptors and enzymes, leading to either inhibition or activation of their functions. For example, ethyl indoline-6-carboxylate has been shown to inhibit certain enzymes by forming hydrogen bonds with their active sites . This inhibition can result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl indoline-6-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl indoline-6-carboxylate remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of ethyl indoline-6-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, ethyl indoline-6-carboxylate can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Ethyl indoline-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by esterases, leading to the formation of its corresponding carboxylic acid . This metabolic conversion is essential for the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, ethyl indoline-6-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of ethyl indoline-6-carboxylate are critical for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of ethyl indoline-6-carboxylate affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is important for the compound’s interaction with cellular receptors and enzymes, ultimately influencing its biochemical and therapeutic effects.
属性
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXBELNNLRIRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652938 | |
| Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350683-40-8 | |
| Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)


![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid](/img/structure/B1387703.png)

![7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387708.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate](/img/structure/B1387710.png)

![N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide](/img/structure/B1387712.png)

![7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387715.png)


